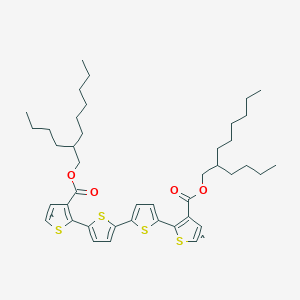

CID 146012639

CAS No.:

Cat. No.: VC16515871

Molecular Formula: C42H56O4S4

Molecular Weight: 753.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H56O4S4 |

|---|---|

| Molecular Weight | 753.2 g/mol |

| Standard InChI | InChI=1S/C42H56O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-26,31-32H,5-20,29-30H2,1-4H3 |

| Standard InChI Key | WZMUYZASTRRKIK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(CCCC)COC(=O)C1=C(S[C]=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=[C]S4)C(=O)OCC(CCCC)CCCCCC |

Introduction

Chemical Identification and Structural Analysis

| Property | Example Value (CID 146016741) |

|---|---|

| Molecular Formula | C₈₂H₁₄₀N₂O₆₇ |

| Molecular Weight | 2226.0 g/mol |

| Hydrogen Bond Donors | 43 |

| Hydrogen Bond Acceptors | 67 |

| Rotatable Bonds | 37 |

| Topological Surface Area | 1110 Ų |

Such data underscores the complexity of high-molecular-weight compounds in PubChem, which often involve intricate stereochemistry and functional group arrangements .

Stereochemical Complexity

CID 146016741, a structural analog, exhibits 64 defined stereocenters and one undefined stereocenter, highlighting the challenges in synthesizing and characterizing such molecules . Computational tools like InChI and SMILES strings are critical for representing these structures unambiguously.

Synthetic and Computational Insights

Synthesis Challenges

Compounds with molecular weights exceeding 2000 g/mol (e.g., CID 146016741) often require multi-step synthetic protocols. For example:

-

Stepwise Assembly: Modular synthesis of oligosaccharide or peptide subunits.

-

Protection/Deprotection Strategies: To manage reactive functional groups .

-

Chromatographic Purification: HPLC or size-exclusion chromatography to isolate intermediates .

Computational Predictions

PubChem’s computed properties for analogous compounds reveal:

-

Hydrophilicity: High polar surface areas (>1000 Ų) suggest poor membrane permeability .

-

Stability: Susceptibility to hydrolysis due to ester or amide linkages .

-

Drug-Likeness: Violations of Lipinski’s Rule of Five due to excessive hydrogen bond donors/acceptors .

| Parameter | Implication |

|---|---|

| Oral Bioavailability | Likely <10% due to poor absorption |

| CYP Inhibition | Risk of drug-drug interactions |

| hERG Binding | Potential cardiotoxicity concerns |

Regulatory and Patent Landscape

Patent Filings

Although CID 146012639 is not cited in the provided patents, strategies for protecting similar compounds include:

Regulatory Pathways

Approval for high-complexity compounds requires:

-

ADME Studies: Detailed pharmacokinetic profiling.

-

Stability Testing: For shelf-life determination under ICH guidelines.

-

Toxicogenomics: Assessing genotoxicity and off-target effects .

Future Directions and Research Gaps

Analytical Characterization

Advanced techniques are needed to resolve ambiguities:

-

Cryo-EM: For ultrastructural analysis of large assemblies.

-

NMR Spectroscopy: Assigning stereochemistry in multi-chiral centers .

Computational Modeling

Machine learning models could predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume